(S)-(4-(sec-Butyl)phenyl)methanamine
Description
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
[4-[(2S)-butan-2-yl]phenyl]methanamine |
InChI |
InChI=1S/C11H17N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
XFIMXGNMAFZZRU-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)C1=CC=C(C=C1)CN |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reductive Amination
One of the most effective routes to prepare (S)-(4-(sec-Butyl)phenyl)methanamine is via asymmetric reductive amination of the corresponding ketone or aldehyde precursor. This method involves:
- Starting from 4-(sec-butyl)benzaldehyde or 4-(sec-butyl)acetophenone derivatives
- Reaction with ammonia or primary amines under catalytic hydrogenation conditions
- Use of chiral catalysts, often ruthenium-based complexes, to induce stereoselectivity favoring the (S)-enantiomer
This approach benefits from:
- High enantiomeric excess (ee) values, often exceeding 90%
- Mild reaction conditions
- Scalability for industrial synthesis
Catalytic Reductive Amination of Carboxylic Acids
Recent research demonstrates the catalytic reductive amination of carboxylic acids as a practical method:
- Phenylsilane is used as a reducing agent in the presence of a suitable catalyst
- The carboxylic acid precursor (e.g., 4-(sec-butyl)benzoic acid) is converted directly to the amine
- The reaction is typically performed in toluene under reflux
- Work-up involves acid-base extraction to isolate the amine product
This method offers:
- One-pot synthesis without isolation of intermediates
- Good yields and purity
- Potential for asymmetric induction when combined with chiral catalysts
Alkylation of Phenylmethanamine Derivatives
Another classical approach involves:
- Starting from 4-bromobenzylamine or 4-chlorobenzylamine
- Performing nucleophilic substitution or cross-coupling reactions with sec-butyl organometallic reagents (e.g., sec-butyl lithium or Grignard reagents)
- Subsequent purification and resolution steps to obtain the (S)-enantiomer
This method is less favored due to:
- Potential for racemization
- Requirement for chiral resolution or asymmetric catalysis post-synthesis
Salt Formation and Purification
- The amine is often isolated as its acid addition salt (e.g., acetate or hydrochloride) to improve stability and crystallinity
- Recrystallization from alcoholic solvents or solvent mixtures (methanol, methyl-t-butyl ether) enhances purity
- Controlled cooling and solvent addition steps optimize crystal formation and yield
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Asymmetric Reductive Amination | 4-(sec-butyl)benzaldehyde | Ru-based chiral catalyst, H2 | 85-95 | >90 | High ee, mild conditions | Catalyst cost |
| Catalytic Reductive Amination | 4-(sec-butyl)benzoic acid | Phenylsilane, toluene, reflux | 75-85 | Moderate to high | One-pot, no intermediate isolation | Requires catalyst optimization |
| Alkylation of Benzylamine | 4-bromobenzylamine + sec-butyl reagents | Organometallic reagents, inert atmosphere | 60-75 | Variable | Straightforward chemistry | Racemization risk, resolution needed |
| Salt Formation & Recrystallization | Crude amine product | Acid addition, solvent recrystallization | N/A | Improves purity | Enhances stability and purity | Additional processing steps |
Detailed Research Findings
Patent WO2020212268A1 describes a process involving the preparation of 1-[4-(2-methylpropyloxy)phenyl]methanamine acetate, a close analog, highlighting the use of recrystallization from methanol and methyl-t-butyl ether mixtures to achieve high purity and yield. This process avoids toxic reagents like phosgene by using di-tert-butyl dicarbonate for intermediate transformations.
Vulcanchem and PubChem data confirm the molecular identity and provide synthesis insights emphasizing metal-catalyzed asymmetric synthesis routes to obtain the (S)-enantiomer with high selectivity.
A study published by the Royal Society of Chemistry demonstrates a practical catalytic reductive amination of carboxylic acids using phenylsilane and cobalt catalysts, which can be adapted for the synthesis of (4-(sec-butyl)phenyl)methanamine derivatives. The reaction work-up involves acid-base extraction and solvent purification steps to isolate the amine with good yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(sec-Butyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(S)-(4-(sec-Butyl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-(4-(sec-Butyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Substituent Bulk and Solubility :
- The tert-butyl group in 4bd increases hydrophobicity compared to the sec-butyl group in the target compound, likely enhancing lipid membrane permeability but reducing aqueous solubility .
- The glycosylated derivative (20) exhibits polar sugar moieties, drastically improving water solubility compared to alkyl-substituted analogues .
Stereochemical and Electronic Effects: The S-configuration in this compound may confer enantioselective binding to chiral targets, a property absent in non-chiral tert-butyl analogues like 4bd. Tertiary amines (e.g., 4bd) exhibit lower basicity (pKa ~8-9) compared to primary amines (pKa ~10-11), affecting protonation states under physiological conditions .
Piperazine-containing analogues (e.g., EN300-232052) may target neurotransmitter receptors due to the piperazine moiety’s prevalence in CNS-active drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
